molecular formula C16H16ClNO4 B12685178 Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester CAS No. 135812-68-9

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester

Cat. No.: B12685178
CAS No.: 135812-68-9
M. Wt: 321.75 g/mol
InChI Key: DHFIBUKHYSPENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester is a complex organic compound with the chemical formula C16H16ClNO4. It is known for its unique structure, which includes a benzoic acid core substituted with a chlorine atom and a furanylcarbonylamino group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with benzoic acid, which is chlorinated to introduce the chlorine atom at the 2-position.

    Furanylcarbonylation: The next step involves the introduction of the furanylcarbonylamino group. This is achieved through a reaction with 2-methyl-3-furanylcarbonyl chloride in the presence of a base.

    Esterification: Finally, the esterification of the carboxylic acid group with 1-methylethanol is carried out under acidic conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of benzoic acid.

    Catalytic Furanylcarbonylation: Use of catalysts to enhance the efficiency of the furanylcarbonylation step.

    Continuous Esterification: Continuous esterification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)benzoic acid.

    Reduction: Formation of 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-1-methylethanol.

    Substitution: Formation of 2-methoxy-5-(((2-methyl-3-furanyl)carbonyl)amino)benzoic acid.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furanylcarbonylamino group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, ethyl ester
  • Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, methyl ester
  • Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, propyl ester

Uniqueness

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

135812-68-9

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-[(2-methylfuran-3-carbonyl)amino]benzoate

InChI

InChI=1S/C16H16ClNO4/c1-9(2)22-16(20)13-8-11(4-5-14(13)17)18-15(19)12-6-7-21-10(12)3/h4-9H,1-3H3,(H,18,19)

InChI Key

DHFIBUKHYSPENF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.